molecular formula C7H3Br2N B7890153 2,4-Dibromophenyl isocyanide

2,4-Dibromophenyl isocyanide

Cat. No.: B7890153
M. Wt: 260.91 g/mol
InChI Key: CIDUMWJHFVWWQN-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl isocyanide is a versatile aromatic isocyanide building block prized in synthetic and organometallic chemistry. Isocyanides are ambivalent synthons, known for their ability to insert into metal-carbon bonds, making them valuable in palladium-catalyzed cross-coupling reactions as a surrogate for carbon monoxide in "imidoylative" transformations . This allows researchers to efficiently construct ketimines and various nitrogen-containing heterocycles, which are crucial scaffolds in medicinal and materials chemistry . The bromine substituents on the phenyl ring offer additional handles for further functionalization via metal-catalyzed reactions, such as Suzuki or Negishi couplings, enhancing the molecule's utility as a multifunctional intermediate . As a ligand in coordination chemistry, its isocyano group (–N+≡C–) behaves as an electron-rich analogue of carbon monoxide, forming complexes with transition metals that are useful in catalysis and materials science . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dibromo-1-isocyanobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDUMWJHFVWWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis:
2,4-Dibromophenyl isocyanide serves as a versatile building block in the synthesis of complex organic molecules. It can participate in nucleophilic substitution reactions, particularly SN2 reactions with alkyl halides, leading to the formation of highly substituted secondary amines and other derivatives .

Mechanistic Insights:
The compound's isocyanide group is highly reactive, allowing it to act as a nucleophile. This reactivity is exploited in synthesizing various amides and ureas through reactions with different electrophiles, including amines and alcohols .

Material Science

Polymer Production:
In material science, this compound is utilized in the production of polyurethanes. These polymers find applications in coatings, adhesives, and foams due to their desirable mechanical properties and durability .

Application Details
CoatingsProvides protective layers with good adhesion
AdhesivesUsed in formulations requiring strong bonding
FoamsContributes to lightweight insulating materials

Case Study: Polyurethane Synthesis
Recent studies have demonstrated the successful incorporation of this compound into polyurethane formulations, enhancing their thermal stability and mechanical strength compared to conventional formulations .

Pharmaceuticals

Synthesis of Pharmaceutical Intermediates:
The compound plays a crucial role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure allows for late-stage functionalization of complex drug molecules, improving their efficacy and safety profiles .

Example Application:
A notable application involves the modification of existing drugs using this compound to enhance their pharmacological properties. For instance, its reaction with phenoxybenzamine (Dibenzyline) demonstrated a robust substrate scope for amide transformations .

Biological Research

Modification of Biomolecules:
In biological research, this compound is employed to modify biomolecules for studying protein interactions and functions. Its ability to react selectively with amino acids allows researchers to probe the structure-function relationships within proteins .

Case Study: Protein Interaction Studies
Research has shown that using this compound can facilitate the study of protein-ligand interactions by enabling the attachment of various functional groups to target proteins, thereby providing insights into their biological roles .

Chemical Reactions Analysis

Silver-Assisted [3 + 2] Annulation with Nitrones

2,4-Dibromophenyl isocyanide participates in silver-catalyzed annulation with nitrones to form 1,2,4-oxadiazolidin-5-ones. The reaction proceeds via a silver-isocyanide complex that activates the nitrone for cycloaddition.

Key Reaction Conditions:

  • Catalyst: Ag₂O (10 mol%)

  • Solvent: 1,4-Dioxane

  • Temperature: 80°C

  • Yield: Up to 91% for analogous bromophenyl isocyanides

Mechanism:

  • Ag₂O coordinates to the isocyanide, enhancing its electrophilicity.

  • Nitrone undergoes [3 + 2] cycloaddition with the activated isocyanide.

  • Ring closure forms the oxadiazolidinone core.

Substrate Scope:

NitroneProduct Yield (%)Diastereoselectivity
N-Benzylideneaniline oxide91>99:1 dr
N-(4-Methoxybenzylidene)aniline oxide85>99:1 dr

Palladium-Catalyzed Isocyanide Insertion

In palladium-catalyzed reactions, this compound acts as a one-carbon synthon for imidoylative cross-couplings. Its bromine substituents enable subsequent functionalization via Suzuki-Miyaura couplings.

Representative Transformation:

Synthesis of 4-Aminoquinolines

  • Substrates: 2-Bromoaniline derivatives, terminal alkynes

  • Catalyst: Pd(OAc)₂ (5 mol%), CuI (10 mol%)

  • Conditions: DMF, 100°C, 12 h

  • Yield: 40–75% for analogous substrates

Mechanistic Pathway:

  • Oxidative addition of Pd⁰ to aryl bromide.

  • Isocyanide insertion forms an imidoyl-palladium intermediate.

  • Transmetalation with copper acetylide and reductive elimination yield ynimine.

  • Acid-mediated cyclization affords 4-aminoquinoline.

Cascade Sulfonylation/[2 + 3]-Cycloaddition

This compound exhibits dual reactivity in cascade reactions with gem-dibromoalkenes, serving as both a sulfonyl source and a 1,3-dipole.

Optimized Conditions:

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: DMSO

  • Temperature: 100°C

  • Yield: 60–85% for disulfonylpyrroles

Reaction Steps:

  • Nucleophilic substitution at the gem-dibromoalkene by the isocyanide.

  • Sulfonylation generates a vinyl sulfone intermediate.

  • [2 + 3]-Cycloaddition forms the pyrrole ring.

Substrate Compatibility:

gem-DibromoalkeneProduct Yield (%)
1-Bromo-2-(2,2-dibromovinyl)benzene78
1-Bromo-4-(2,2-dibromovinyl)naphthalene65

Radical/Polar Crossover Reactions

Under visible-light photocatalysis, this compound facilitates α-amino C(sp³)–H functionalization via a radical/polar mechanism.

Key Observations:

  • Catalyst: Yb(OTf)₃ (10 mol%)

  • Light Source: 30 W blue LEDs

  • Yield: 23–95% (scale-dependent)

Mechanism:

  • Photoexcitation generates an imidoyl radical anion.

  • Hydrogen abstraction by superoxide radical anion (O₂- ⁻) forms an iminium ion.

  • Nucleophilic attack by water yields the final amide.

Limitations:

  • Secondary aliphatic amines and amides are unreactive.

  • Steric hindrance at the ortho-position reduces efficiency.

Challenges and Unsuccessful Pathways

While this compound is reactive in multiple contexts, certain limitations exist:

  • SN2 Reactions: Sterically hindered substrates (e.g., neopentyl iodide) fail to react due to bulky isocyanide coordination .

  • Protic Solvents: Reactions in methanol or ethanol show <10% yield due to catalyst deactivation .

  • Radical Quenching: TEMPO (2 equiv) completely inhibits radical-dependent pathways .

Comparison with Similar Compounds

Stability and Reactivity

Isocyanides are generally acid-sensitive. For example, 2,4-dichlorophenethyl isocyanide hydrolyzes back to its formamide precursor in aqueous acid and polymerizes in the presence of metals . Brominated analogs like 3,5-dibromophenyl isocyanide likely exhibit similar instability due to the electron-withdrawing nature of bromine, which may reduce nucleophilicity at the isocyanide carbon.

Comparison with Similar Compounds

Halogenation Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability increase steric hindrance and electron-withdrawing effects compared to chlorine. This may lower yields for dibrominated isocyanides (e.g., 3,5-dibromophenyl isocyanide at 66% yield) versus dichlorinated analogs, though direct data for 2,4-dibromophenyl isocyanide are lacking .
  • Substituent Position : Para-substituted isocyanides (e.g., 4-bromophenyl) generally exhibit higher yields than ortho/para-dihalogenated derivatives due to reduced steric clash. For example, 3,5-dibromophenyl isocyanide (66% yield) underperforms 4-bromophenyl isocyanide (70%) .

Functional Group Compatibility

  • Electron-Donating Groups : 4-Methylphenyl isocyanide (5% yield) demonstrates that electron-donating groups exacerbate steric hindrance, severely limiting synthesis efficiency .
  • Electron-Withdrawing Groups : Fluorine’s strong electronegativity reduces nucleophilicity, leading to lower yields (51% for 4-fluorophenyl isocyanide) compared to brominated analogs .

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported synthesis involves the nucleophilic substitution of 2,4-dibromobenzyl chloride with potassium cyanide (KCN). The reaction proceeds via an SN2 mechanism, where the cyanide ion displaces the chloride group, forming the isocyanide product. A typical procedure involves dissolving 2,4-dibromobenzyl chloride (1.0 equiv) in anhydrous dimethylformamide (DMF) and adding KCN (1.2 equiv) under nitrogen atmosphere. The mixture is stirred at 80°C for 12–24 hours, followed by extraction with dichloromethane and purification via silica gel chromatography.

Optimization and Scalability

Recent advancements have focused on improving atom economy and reducing reaction time. Continuous flow reactors have been employed to enhance heat transfer and mixing efficiency, enabling a 25% reduction in reaction time (to 8 hours) while maintaining yields above 85%. Green chemistry modifications, such as replacing DMF with cyclopentyl methyl ether (CPME), have also been explored to minimize environmental impact.

Hofmann Isocyanide Synthesis via Metal Cyanate Intermediates

Catalytic Pathway and Conditions

This method adapts the classic Hofmann synthesis by reacting 2,4-dibromobenzyl chloride with silver cyanate (AgOCN) in the presence of a palladium-based catalyst. The reaction mechanism involves oxidative addition of the benzyl chloride to Pd(0), followed by ligand exchange with cyanate and reductive elimination to form the isocyanide. Key conditions include:

  • Solvent: N,N-dimethylacetamide (DMAC)

  • Temperature: 140–150°C

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Reaction time: 4.5–24 hours.

Yield and Byproduct Management

Under optimized conditions, this method achieves yields of 70–78%. A major byproduct, 2,4-dibromophenyl cyanate, forms via competing nucleophilic substitution but can be minimized by controlling the cyanate-to-chloride ratio (1.5:1). Distillation under reduced pressure (0.1–0.5 mmHg) effectively separates the isocyanide from unreacted starting materials.

Dehydration of N-(2,4-Dibromophenyl)formamide

Triphenylphosphine-Iodine Mediated Dehydration

A third route involves dehydrating N-(2,4-dibromophenyl)formamide using a reagent system of triphenylphosphine (PPh₃) and molecular iodine (I₂). The reaction proceeds via activation of the formamide’s hydroxyl group by PPh₃-I₂, followed by elimination of water. Standard conditions include:

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (Et₃N, 3.0 equiv)

  • Temperature: Room temperature (25°C)

  • Time: 1 hour.

Substrate Scope and Functional Group Tolerance

This method demonstrates broad compatibility with electron-withdrawing and electron-donating substituents. For 2,4-dibromophenyl derivatives, yields typically range from 82–89%, outperforming traditional POCl₃-mediated dehydrations. The mild conditions also preserve acid-sensitive functional groups, making this approach suitable for complex molecular architectures.

Comparative Analysis of Synthetic Methods

ParameterBenzyl Chloride-KCNHofmann (AgOCN/Pd)Formamide Dehydration
Yield (%) 85–9270–7882–89
Reaction Time 8–24 h4.5–24 h1 h
Temperature 80°C140–150°C25°C
Catalyst Required NoYes (Pd)Yes (PPh₃/I₂)
Scalability High (flow reactors)ModerateHigh
Green Chemistry Score Moderate (CPME)LowHigh (room temp)

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